2-(4-METHOXY-BENZOYL)-BENZOIC ACID 2-(4-METHOXY-BENZOYL)-BENZOIC ACID 4'-Methoxybenzophenone-2-carboxylic acid, also known as (4-methoxybenzoyl)benzoic acid or O-(p-anisoyl)-benzoic acid, belongs to the class of organic compounds known as benzophenones. These are organic compounds containing a ketone attached to two phenyl groups. 4'-Methoxybenzophenone-2-carboxylic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4'-methoxybenzophenone-2-carboxylic acid is primarily located in the membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 1151-15-1
VCID: VC0074374
InChI: InChI=1S/C15H12O4/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18)
SMILES: COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O
Molecular Formula: C15H12O4
Molecular Weight: 256.25 g/mol

2-(4-METHOXY-BENZOYL)-BENZOIC ACID

CAS No.: 1151-15-1

Main Products

VCID: VC0074374

Molecular Formula: C15H12O4

Molecular Weight: 256.25 g/mol

2-(4-METHOXY-BENZOYL)-BENZOIC ACID - 1151-15-1

CAS No. 1151-15-1
Product Name 2-(4-METHOXY-BENZOYL)-BENZOIC ACID
Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
IUPAC Name 2-(4-methoxybenzoyl)benzoic acid
Standard InChI InChI=1S/C15H12O4/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18)
Standard InChIKey UIUCGMLLTRXRBF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O
Canonical SMILES COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O
Melting Point 146.0 °C
148°C
Physical Description Solid
Description 4'-Methoxybenzophenone-2-carboxylic acid, also known as (4-methoxybenzoyl)benzoic acid or O-(p-anisoyl)-benzoic acid, belongs to the class of organic compounds known as benzophenones. These are organic compounds containing a ketone attached to two phenyl groups. 4'-Methoxybenzophenone-2-carboxylic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4'-methoxybenzophenone-2-carboxylic acid is primarily located in the membrane (predicted from logP).
PubChem Compound 231963
Last Modified Nov 11 2021
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